molecular formula C9H9NO2 B13493296 4-(3-Hydroxyphenyl)azetidin-2-one

4-(3-Hydroxyphenyl)azetidin-2-one

Cat. No.: B13493296
M. Wt: 163.17 g/mol
InChI Key: HTVKZVAVOZIIGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Hydroxyphenyl)azetidin-2-one is a high-value β-lactam building block in pharmaceutical research and development. This compound is part of the azetidin-2-one family, a core structure recognized for its significant potential in medicinal chemistry, particularly in the development of novel antitumor agents . Researchers are interested in azetidin-2-one derivatives for their ability to inhibit tubulin polymerization, a key mechanism for disrupting cell division in cancer cells . Compounds within this class have demonstrated potent antiproliferative activity against a range of cancer cell lines, including breast cancer, by targeting the colchicine-binding site on β-tubulin. This interaction leads to the disruption of microtubule dynamics, causing cell cycle arrest at the G2/M phase and the induction of apoptosis (programmed cell death) . The specific substitution pattern of the 3-hydroxyphenyl group makes this compound a versatile intermediate for the synthesis and optimization of more complex drug candidates aimed at overcoming drug resistance and improving therapeutic efficacy . As a key precursor, it is used in exploring structure-activity relationships (SAR) to develop targeted therapies . This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

4-(3-hydroxyphenyl)azetidin-2-one

InChI

InChI=1S/C9H9NO2/c11-7-3-1-2-6(4-7)8-5-9(12)10-8/h1-4,8,11H,5H2,(H,10,12)

InChI Key

HTVKZVAVOZIIGK-UHFFFAOYSA-N

Canonical SMILES

C1C(NC1=O)C2=CC(=CC=C2)O

Origin of Product

United States

Synthetic Methodologies for Azetidin 2 One Systems

Classical Approaches to Azetidin-2-one (B1220530) Synthesis

Staudinger [2+2] Cycloaddition Reactions

First reported by Hermann Staudinger in 1907, the [2+2] cycloaddition of a ketene (B1206846) with an imine remains a cornerstone for the synthesis of β-lactams. wikipedia.orgwikipedia.org This reaction involves the formation of two new stereocenters at C3 and C4 of the β-lactam ring, making stereochemical control a critical aspect of this methodology. researchgate.net The reaction is believed to proceed through a stepwise mechanism involving a zwitterionic intermediate, which then undergoes ring closure to form the four-membered ring. researchgate.netorganic-chemistry.org

The Staudinger cycloaddition is broadly applicable due to the wide variety of ketenes and imines that can be employed. Ketenes can be generated from various precursors, and the nature of the substituents on both the ketene and the imine significantly influences the reaction's outcome. wikipedia.orgorganic-chemistry.org The electronic properties of these substituents affect the stability of the zwitterionic intermediate and, consequently, the stereoselectivity of the reaction. organic-chemistry.org For instance, electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the formation of cis-β-lactams, while the opposite substitution pattern often leads to trans-β-lactams. organic-chemistry.org The reaction can be performed with pre-formed, stable ketenes like diphenylketene, or with highly reactive ketenes that are generated in situ. organic-chemistry.orgunt.edu

A common and practical method for performing Staudinger cycloadditions involves the in situ generation of ketenes from acyl chlorides in the presence of a tertiary amine, such as triethylamine (B128534). researchgate.netreddit.commdpi.com Triethylamine acts as a base to dehydrohalogenate the acyl chloride, forming the transient ketene species which is immediately trapped by the imine present in the reaction mixture. researchgate.netmdpi.com This approach avoids the need to handle the often unstable and reactive ketenes directly. unt.edureddit.com The reaction is typically carried out at low temperatures to control the reactivity and improve selectivity. mdpi.com

The general scheme for this process is as follows:

An acyl chloride is treated with a tertiary amine (e.g., triethylamine) to generate the ketene.

The in situ generated ketene then reacts with an imine (Schiff base) via a [2+2] cycloaddition.

The resulting product is the corresponding β-lactam (azetidin-2-one).

This method has been successfully applied to the synthesis of a wide array of β-lactams with diverse substitution patterns.

The stereochemical outcome of the Staudinger cycloaddition is a complex issue that is not yet fully resolved. wikipedia.org The formation of either the cis or trans diastereomer is influenced by several factors, including the substituents on both the ketene and the imine, the solvent, and the reaction temperature. researchgate.netorganic-chemistry.org The relative rates of ring closure of the zwitterionic intermediate versus its isomerization play a crucial role in determining the final stereochemistry. organic-chemistry.org

Generally, the stereoselectivity can be rationalized by considering the electronic effects of the substituents. Electron-donating groups on the ketene and electron-withdrawing groups on the imine accelerate the direct ring closure, leading to the cis-product. Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine slow down the ring closure, allowing for isomerization of the intermediate and favoring the formation of the more thermodynamically stable trans-product. organic-chemistry.org

Ketene SubstituentImine SubstituentPredominant Product
Electron-donatingElectron-withdrawingcis-β-lactam
Electron-withdrawingElectron-donatingtrans-β-lactam

Cyclocondensation Reactions

An alternative and widely used approach to azetidin-2-ones involves the cyclocondensation of a Schiff base with a ketene generated in situ from an acid chloride and a tertiary amine. researchgate.net This method is essentially a variation of the Staudinger reaction where the imine (Schiff base) is pre-formed and then reacted with the ketene.

The synthesis of the target compound, 4-(3-Hydroxyphenyl)azetidin-2-one (B6167361), can be envisioned through this pathway. The key steps would involve:

Formation of the Schiff Base: Reaction of 3-hydroxybenzaldehyde (B18108) with a suitable amine to form the corresponding imine.

Cyclocondensation: Reaction of the Schiff base with a ketene, typically generated in situ from an acetyl chloride derivative and a base like triethylamine.

This approach offers a high degree of flexibility in introducing various substituents onto the azetidin-2-one ring by choosing the appropriate aldehyde, amine, and acyl chloride precursors. The reaction conditions, such as solvent and temperature, can be optimized to control the yield and stereoselectivity of the final product.

Mechanism of Schiff Base Formation

A cornerstone of many azetidin-2-one syntheses is the formation of a Schiff base (or imine), typically through the condensation of an aldehyde or ketone with a primary amine. aip.orgderpharmachemica.com This reaction is a reversible equilibrium process that is usually catalyzed by either an acid or a base. The mechanism involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the aldehyde or ketone. This initial addition forms a tetrahedral intermediate known as a carbinolamine.

The carbinolamine then undergoes dehydration to form the imine. Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the Schiff base. Conversely, under basic conditions, the nitrogen atom is deprotonated first, followed by the elimination of a hydroxide (B78521) ion. The formation of the imine is crucial as it provides the N=C bond that will become part of the azetidin-2-one ring. derpharmachemica.com

Other Multicomponent and Condensation Reactions

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single synthetic operation. nih.govyoutube.com Several MCRs have been developed for the synthesis of β-lactams. For instance, the Ugi four-component reaction (U-4CR) can be adapted to produce β-lactam derivatives. youtube.com

Condensation reactions, beyond the initial Schiff base formation, are also pivotal. A prominent example is the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene with an imine to form the azetidin-2-one ring. mdpi.com This reaction proceeds through a zwitterionic intermediate formed by the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon. Subsequent ring closure yields the β-lactam. mdpi.com The stereochemical outcome of the Staudinger synthesis is highly dependent on the substituents on both the ketene and the imine, as well as the reaction conditions. mdpi.com

Another notable condensation approach involves the reaction of imines with carboxylic acids in the presence of a coupling agent like diphosphorus (B173284) tetraiodide, providing a one-pot synthesis of 2-azetidinones. researchgate.net

Modern and Advanced Synthetic Strategies

Continuous innovation in synthetic organic chemistry has led to the development of more sophisticated and efficient methods for constructing the azetidin-2-one ring system. These modern strategies often employ catalytic methods to achieve high levels of stereocontrol and functional group tolerance.

Catalytic Methods for Azetidin-2-one Formation

Transition metal catalysis has emerged as a powerful tool for the synthesis of azetidin-2-ones. rsc.orgwilliams.edu Rhodium catalysts, for example, have been employed in three-component reactions involving azetidine-2,3-diones, ethyl diazoacetate, and alcohols to generate 3-hydroxy-β-lactams with good to moderate stereoselectivity. sigmaaldrich.comacs.org These reactions proceed through the formation of an oxonium ylide intermediate. sigmaaldrich.comacs.org Rhodium-catalyzed carbene insertion into the N-H bond of a diazoketone is another effective strategy for forming the azetidine (B1206935) ring. acs.org

Copper-catalyzed reactions have also proven valuable. For instance, a copper-catalyzed photoinduced anti-Baldwin radical cyclization of ynamides has been developed for the synthesis of azetidines, which can be precursors to azetidin-2-ones. nih.gov Copper catalysts are also used in [3+1]-cycloadditions to access tetrasubstituted 2-azetines, which can be further functionalized. nih.gov

CatalystReactantsProductKey Features
Rhodium(II) acetate (B1210297)Azetidine-2,3-dione, Ethyl diazoacetate, Alcohol3-Hydroxy-β-lactamThree-component reaction, forms two adjacent stereocenters. sigmaaldrich.comacs.org
Rhodium catalystDiazoketoneAzetidine ringCarbene insertion into N-H bond. acs.org
Copper(I) chlorideYnamideAzetidinePhotoinduced radical 4-exo-dig cyclization. nih.gov
Copper catalystImido-sulfur ylide, Enoldiazoacetate2-AzetineEnantioselective [3+1]-cycloaddition. nih.gov

Organocatalysis, which utilizes small organic molecules as catalysts, has gained significant traction as a green and efficient alternative to metal-based catalysis. researchgate.net In the context of azetidin-2-one synthesis, organocatalysts can be employed to promote various key transformations. For example, proline and its derivatives have been used to catalyze asymmetric Mannich, nitro-Michael, and aldol (B89426) reactions, which can be integral steps in the synthesis of chiral β-lactam precursors. researchgate.net Bifunctional cinchona-type β-isocupridine-based catalysts have been successfully used in the asymmetric [2+2] annulation of isatin-derived ketimines with allenoates to produce enantioenriched spirooxindole-based azetidines. researchgate.net

The biological activity of many β-lactam-containing compounds is highly dependent on their stereochemistry. Therefore, the development of asymmetric synthetic methods to produce enantiopure azetidin-2-ones is of paramount importance. nih.govacs.org

One common strategy involves the use of chiral auxiliaries. For instance, optically active α-methylbenzylamine can be used as a chiral auxiliary to guide the stereochemical outcome of the azetidine ring formation. nih.gov Another approach utilizes chiral tert-butanesulfinamides to achieve high diastereoselectivity in the synthesis of C2-substituted azetidines. acs.org

The use of chiral imines derived from α-amino acids in the Staudinger reaction can also lead to the formation of dipeptidic β-lactams, although the control of stereochemistry can be challenging. mdpi.com Furthermore, the asymmetric synthesis of azetidine-2-carboxylic acid, a valuable building block, has been achieved in both enantiomeric forms through a multi-step synthesis involving an intramolecular alkylation. nih.gov

MethodKey FeatureExample
Chiral AuxiliariesUse of a removable chiral group to direct stereochemistry.α-methylbenzylamine, tert-butanesulfinamides. nih.govacs.org
Chiral SubstratesStarting with an enantiopure material.Imines derived from α-amino acids. mdpi.com
Asymmetric CatalysisUse of a chiral catalyst to induce enantioselectivity.Organocatalysts, transition metal complexes with chiral ligands. researchgate.net

Eco-Friendly and Sustainable Synthetic Protocols for Azetidin-2-one Systems

In recent years, the principles of green chemistry have become increasingly integral to synthetic organic chemistry, aiming to reduce or eliminate the use and generation of hazardous substances. The synthesis of azetidin-2-ones has been a fertile ground for the application of these principles.

Solvent-Free Reactions and Green Solvents

Traditional organic syntheses often rely on volatile and toxic organic solvents. A key tenet of green chemistry is the reduction or replacement of these solvents. For the synthesis of β-lactams, several greener alternatives have been explored.

Solvent-Free Reactions: One approach is to conduct reactions without any solvent. For instance, the reaction of Schiff bases with chloroacetyl chloride in the presence of a base can be carried out under solvent-free conditions, often with microwave irradiation to provide the necessary energy. This method not only eliminates solvent waste but can also lead to shorter reaction times and cleaner product formation.

Green Solvents: When a solvent is necessary, the focus shifts to "green" alternatives. Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. researchgate.net However, the low solubility of many organic reactants in water can be a challenge. To overcome this, co-solvents like isopropyl alcohol can be used in small amounts to enhance solubility while maintaining a greener profile. researchgate.net Another class of green solvents are natural deep eutectic solvents (NADES), which are mixtures of natural compounds like sugars, amino acids, and organic acids. These solvents are biodegradable, non-toxic, and can be tailored for specific reactions. For example, a NADES composed of betaine (B1666868) and urea (B33335) has been shown to stabilize β-lactam antibiotics, suggesting its potential as a reaction medium for their synthesis. nih.gov Bio-based solvents, derived from agricultural sources like corn or sugarcane, such as ethyl lactate, are also gaining traction as sustainable alternatives to petrochemical-based solvents. acs.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. nih.gov Microwave heating involves the direct interaction of electromagnetic radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating. This often results in dramatically reduced reaction times, increased yields, and higher product purity compared to conventional heating methods. nih.govnih.gov

The synthesis of azetidin-2-ones is particularly amenable to microwave irradiation. The Staudinger cycloaddition, a key reaction for β-lactam formation, can be significantly accelerated under microwave conditions. nih.gov For example, the cyclization of imines with chloroacetyl chloride can be achieved in minutes under microwave irradiation, compared to hours with conventional heating. nih.govbepls.com This technique has been successfully applied to the synthesis of various 4-aryl-azetidin-2-ones and other complex heterocyclic systems containing the β-lactam core. researchgate.netnih.govmdpi.com The use of solvent-free conditions in combination with microwave heating represents a particularly green and efficient approach to azetidin-2-one synthesis.

Solid-Phase Synthesis Techniques for Azetidin-2-ones

Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of large numbers of compounds, a process known as combinatorial chemistry. organic-chemistry.org This method involves attaching a starting material to an insoluble polymer support (resin) and then carrying out a series of reactions. The key advantage is that excess reagents and by-products can be easily removed by simple filtration and washing of the resin, simplifying purification.

While extensively used for peptides and oligonucleotides, the application of SPOS to the synthesis of β-lactams has been more limited but is a growing area of research. organic-chemistry.orgacs.org Several strategies for the solid-phase synthesis of azetidin-2-ones have been developed:

Immobilized Imines: One of the most common approaches involves immobilizing an imine onto a solid support and then reacting it with a ketene in solution. nih.gov For example, an imine derived from an amino acid attached to a Merrifield or Wang resin can undergo a [2+2] cycloaddition with a ketene generated from an acyl chloride and a base. nih.gov

Immobilized Ester Enolates: Another strategy is the ester enolate-imine condensation, where an ester is attached to the solid support. wikipedia.org The resin-bound ester is then converted to its enolate and reacted with an imine in solution to form the β-lactam ring. wikipedia.org

Traceless Linkers: A crucial aspect of SPOS is the linker, which connects the molecule to the resin. "Traceless" linkers are designed to be cleaved in a way that leaves no residual functionality on the final product molecule. wikipedia.org Triazene-based linkers are one example that has been successfully used in the solid-phase synthesis of β-lactams. wikipedia.org

These solid-phase techniques are particularly valuable for creating libraries of diverse β-lactam derivatives for screening in drug discovery programs. researchgate.net

Synthesis of this compound and its Direct Analogues

The most direct and widely used method for constructing the azetidin-2-one ring is the Staudinger [2+2] cycloaddition reaction between an imine and a ketene. nih.govwikipedia.org

Specific Precursors and Reaction Conditions

To synthesize this compound, the logical precursors for the Staudinger reaction would be:

An imine (Schiff base) derived from the condensation of 3-hydroxybenzaldehyde and a suitable amine. The choice of the amine determines the substituent on the nitrogen atom of the β-lactam ring (at the 1-position). For the parent compound, this would ideally be ammonia, but more commonly, a protecting group is used which can be later removed. For N-aryl substituted analogues, an aniline (B41778) derivative would be used.

A ketene , which is a highly reactive species and is typically generated in situ. A common method for generating the required ketene (H₂C=C=O for the unsubstituted C3 position) is the dehydrochlorination of acetyl chloride using a tertiary amine base like triethylamine (Et₃N). For substituted ketenes, the corresponding acyl chloride is used.

The general reaction scheme is as follows:

Step 1: Imine Formation 3-Hydroxybenzaldehyde is reacted with an amine (e.g., an aniline derivative) to form the corresponding N-substituted imine. This reaction is often carried out in a solvent like ethanol (B145695) or methanol (B129727) and can be catalyzed by a small amount of acid.

Step 2: Staudinger Cycloaddition The imine is then dissolved in an appropriate solvent, such as dichloromethane (B109758) (DCM) or toluene. The solution is typically cooled, and then chloroacetyl chloride (or another acyl chloride) and a base (e.g., triethylamine) are added. The base reacts with the acyl chloride to form the ketene in situ, which then undergoes a [2+2] cycloaddition with the imine to form the desired this compound derivative. nih.govmdpi.com

Protection of the Hydroxyl Group: The phenolic hydroxyl group is acidic and can potentially interfere with the basic conditions of the Staudinger reaction or react with the acyl chloride. Therefore, it is often necessary to protect this group before the cycloaddition. A common protecting group for phenols is a benzyl (B1604629) ether, which can be introduced by reacting 3-hydroxybenzaldehyde with benzyl bromide in the presence of a base. This protecting group can be removed later by hydrogenolysis.

The table below outlines the plausible precursors for the synthesis of an N-aryl substituted this compound.

Precursor TypeSpecific Compound ExampleRole in Synthesis
Aldehyde3-Hydroxybenzaldehyde (or 3-(Benzyloxy)benzaldehyde)Provides the 3-hydroxyphenyl group at the C4 position of the azetidinone ring.
AmineAniline (or a substituted aniline)Forms the imine and becomes the substituent at the N1 position.
Ketene PrecursorChloroacetyl chlorideReacts with a base to form the ketene for the [2+2] cycloaddition.
BaseTriethylamine (Et₃N)Dehydrochlorinates the acyl chloride to generate the ketene in situ.

Optimization of Reaction Yields and Purity

Optimizing the yield and purity of the final product is a critical aspect of synthetic chemistry. For the synthesis of this compound, several factors can be adjusted:

Solvent: The choice of solvent can significantly impact the reaction. Dichloromethane is commonly used for Staudinger reactions. However, exploring greener solvents is also an option. The polarity of the solvent can influence the stability of the zwitterionic intermediate and thus the stereochemical outcome and yield. nih.gov

Temperature: Staudinger reactions are often carried out at low temperatures (e.g., 0 °C to -78 °C) to control the reactivity of the ketene and improve selectivity. However, some variations, especially those assisted by microwaves, can be performed at higher temperatures. nih.govnih.gov

Order of Addition: The way the reagents are mixed can be crucial. Often, the acyl chloride is added slowly to a solution of the imine and the base to keep the concentration of the highly reactive ketene low, which can help to minimize side reactions like ketene dimerization.

Purification: After the reaction, the crude product is typically a mixture of the desired β-lactam, unreacted starting materials, and by-products. Purification is commonly achieved by column chromatography on silica (B1680970) gel or by recrystallization. The choice of solvent system for chromatography or recrystallization is key to obtaining a pure product.

The table below summarizes key parameters that can be optimized for this synthesis.

ParameterVariablesImpact on Reaction
Solvent Dichloromethane, Toluene, Ethyl Acetate, Green SolventsAffects solubility, reaction rate, and stereoselectivity.
Temperature -78 °C to refluxInfluences reaction rate and selectivity; lower temperatures often improve stereoselectivity.
Base Triethylamine, Diisopropylethylamine (DIPEA)Controls the rate of ketene formation.
Reaction Time Minutes to hoursDepends on temperature and reactivity of substrates; can be monitored by TLC.
Concentration Dilute to concentratedCan affect reaction rates and the prevalence of side reactions.

By systematically varying these parameters, the conditions can be fine-tuned to maximize the yield and purity of this compound.

Isolation and Purification Methodologies

The isolation and purification of this compound from the reaction mixture are critical steps to obtain a product of high purity. The methodologies employed are standard laboratory techniques, often involving a combination of extraction, chromatography, and crystallization. The presence of the phenolic hydroxyl group and the polar lactam ring influences the solubility and chromatographic behavior of the compound.

Following the completion of the reaction, the typical work-up procedure begins with the removal of the triethylamine hydrochloride salt, which is a byproduct of the reaction. This is usually achieved by filtration or by washing the reaction mixture with water. An extraction with a suitable organic solvent, such as ethyl acetate, is then performed to separate the crude product from the aqueous phase. The organic extracts are combined, washed with brine, and dried over an anhydrous salt like sodium sulfate. derpharmachemica.com

Chromatographic Techniques

Column chromatography is a fundamental technique for the purification of 4-aryl-azetidin-2-ones. youtube.com Silica gel is the most commonly used stationary phase due to its effectiveness in separating compounds with varying polarities. youtube.com The choice of the mobile phase (eluent) is crucial for achieving good separation. A mixture of a non-polar solvent (like petroleum ether or hexane) and a more polar solvent (like ethyl acetate or ether) is typically used. nih.gov The polarity of the eluent is gradually increased to first elute the less polar impurities, followed by the desired product.

Thin-layer chromatography (TLC) is an indispensable tool used to monitor the progress of the reaction and to identify the fractions containing the product during column chromatography. researchgate.net The compound spots on the TLC plate can be visualized under UV light or by using a staining agent.

For more challenging separations or for obtaining very high purity material, High-Performance Liquid Chromatography (HPLC) can be employed. nih.govodu.edu Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with a modifier like acetic acid or trifluoroacetic acid), is a powerful technique for the analysis and purification of phenolic compounds. nih.govnih.gov

Chromatography Technique Stationary Phase Typical Mobile Phase Purpose Reference
Column ChromatographySilica GelEther:Petroleum Ether (1:1)Primary purification of the crude product. nih.gov
Thin-Layer Chromatography (TLC)Silica GelNot specifiedMonitoring reaction progress and fraction analysis. researchgate.net
High-Performance Liquid Chromatography (HPLC)C18 Reversed-PhaseAcetonitrile:0.1% Trifluoroacetic Acid (77:23 v/v)High-purity analysis and purification. nih.gov
High-Performance Liquid Chromatography (HPLC)YMC-Triart C18Gradient of 0.2% acetic acid in water and 0.2% acetic acid in acetonitrileSeparation of phenyl-containing metabolites. nih.gov

Crystallization

Crystallization is often the final step in the purification process to obtain a crystalline solid with high purity. The selection of an appropriate solvent system is critical for successful crystallization. For polar compounds like 4-(hydroxyphenyl)azetidin-2-ones, polar solvents or mixtures of solvents are generally effective. Recrystallization from ethanol or a mixture of ethanol and water has been reported for related azetidinone derivatives. globalresearchonline.net The process involves dissolving the crude or column-purified product in a minimum amount of a hot solvent and then allowing the solution to cool slowly, leading to the formation of crystals. The purity of the crystallized product can be assessed by its melting point and spectroscopic analysis.

Crystallization Solvent/System Compound Type Reference
Ethanol1,3,3-trisubstituted 4-(2'-hydroxyphenyl)-2-azetidinones globalresearchonline.net
Ethanol/WaterNot specified for a direct analogue researchgate.net
Methanol(3S,4R,1'R)-3-hydroxy-4-(1',2'-dihydroxyethyl)-azetidin-2-one google.com

Reaction Mechanisms and Mechanistic Studies of Azetidin 2 One Formation

Theoretical Elucidation of Reaction Pathways

Computational chemistry has become an indispensable tool for dissecting the intricate details of the Staudinger reaction, providing insights that are often inaccessible through experimental means alone. acs.org

Density Functional Theory (DFT) has been extensively used to model the reaction pathways of azetidin-2-one (B1220530) formation. acs.orgnih.gov These calculations help in mapping the potential energy surface of the reaction, identifying intermediates and transition states, and determining the activation barriers for different steps. Studies on the Staudinger reaction have used DFT to investigate various mechanistic possibilities, concluding that all studied systems tend to proceed through a cis-transition state rather than a trans or one-step transition state. ubc.caacs.org Depending on the substituents on the ketene (B1206846) and imine, DFT calculations have identified different subsequent pathways, including the dissociation of N₂ to form a phosphazene or the direct formation of the final products from an intermediate. ubc.ca

A computational study on the regioselectivity in the formation of β-lactam iminothiazolidinones utilized DFT calculations to explain experimental observations. The results showed that phenyl and cyclohexyl derivatives led to the thermodynamically more stable regioisomers, whereas an n-hexyl derivative favored a different, less stable regioisomer, aligning with experimental findings. researchgate.net

Table 1: Selected DFT Studies on Azetidin-2-one Formation Mechanisms

Study Focus Computational Method Key Findings Reference
Staudinger Reaction Mechanisms DFT (B3LYP/6-31G(d)) Reaction proceeds via a cis-transition state; identified three categories of reaction mechanisms based on substituents. nih.govubc.caacs.org
Regioselectivity of β-lactam formation DFT (M06/6-311++G**) Computational results successfully explained the experimentally observed regioselectivity based on substituent effects. researchgate.net
Stereoselectivity of Ketene-Imine Cycloadditions DFT (M06-2X/6-31+G**) with IEF-PCM Supported a stepwise mechanism; stereoselectivity is mainly governed by electrostatic repulsion of a chiral auxiliary group. researchgate.net

The cornerstone of the modern understanding of the Staudinger ketene-imine cycloaddition is the involvement of a zwitterionic intermediate. acs.orgorganic-chemistry.org This intermediate is formed in the first step of the reaction, where the imine nitrogen acts as a nucleophile, attacking the central ketene carbon. mdpi.comresearchgate.net The stability and subsequent fate of this zwitterion are critical in determining the final product's stereochemistry. The intermediate can undergo a conrotatory ring closure to form the β-lactam. acs.org However, if rotation around the newly formed N1-C4 single bond in the zwitterion is competitive with or faster than the cyclization, it can lead to isomerization and the formation of trans-β-lactams even from (E)-imines, which would typically be expected to yield cis-products. acs.org The existence of these intermediates is supported by both theoretical calculations and experimental evidence, including trapping experiments. rsc.orgacs.org

Frontier Molecular Orbital (FMO) theory has traditionally been used to explain the reactivity and selectivity in cycloaddition reactions. youtube.comyoutube.com In the context of the Staudinger reaction, FMO analysis focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of the imine (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of the ketene (the electrophile). youtube.com This interaction governs the initial nucleophilic attack. Furthermore, torquoelectronic effects, analyzed within the FMO framework, have been proposed to explain the stereoselectivity of the subsequent conrotatory ring closure. acs.orgresearchgate.net

However, recent and more advanced theoretical studies, particularly those employing Electron Localization Function (ELF) quantum topological analysis, have challenged the sufficiency of FMO theory in explaining the experimental outcomes. mdpi.comrsc.org These studies suggest that while FMO provides a useful qualitative picture, it may not fully account for the bonding changes and stereoselectivity, proposing instead that the ring closure is a nucleophilic attack where the terminal ketene carbon attacks the imine carbon, a process that is both rate- and stereoselectivity-determining. rsc.org

The geometry and energy of the transition states (TS) are crucial for understanding the kinetics and selectivity of the reaction. Computational studies have analyzed the transition states for both the initial nucleophilic attack and the subsequent ring-closure step. For the initial attack in related Staudinger reactions (phosphine + azide), calculations consistently show a preference for a cis-transition state over a trans one. acs.orgnih.govubc.ca

In the ketene-imine reaction, the key stereochemistry-determining step is the ring closure of the zwitterionic intermediate. rsc.org The transition state for this step involves a conrotatory motion. acs.orgresearchgate.net The relative energies of the transition states leading to cis and trans products determine the stereochemical outcome. Factors influencing these energies include steric hindrance between substituents on the ketene and the imine, as well as electronic effects and potential interactions with a chiral auxiliary. researchgate.net For instance, DFT studies on reactions with chiral imines indicate that electrostatic repulsion from the chiral group is a dominant factor in directing the stereoselectivity. researchgate.net

Computational chemistry provides powerful insights into the factors controlling both regioselectivity and stereoselectivity in β-lactam formation. researchgate.netnih.gov

Stereoselectivity : The cis/trans stereochemistry of the resulting azetidin-2-one is a major focus. The general rule is that (E)-imines yield cis-β-lactams, while (Z)-imines produce trans-β-lactams. acs.orgresearchgate.net This is explained by the two-step mechanism where the initial geometry of the imine is translated into the product via a conrotatory ring closure. However, computational studies have shown that deviations from this rule can occur if the zwitterionic intermediate has a lifetime long enough to allow for rotation around the N-C bond before cyclization, which can scramble the stereochemical information. acs.org The electronic nature of substituents also plays a role; electron-donating groups on the ketene and electron-withdrawing groups on the imine can accelerate direct ring closure, favoring cis products. organic-chemistry.org

Regioselectivity : In cases where either the ketene or the imine is unsymmetrical in a way that allows for different ring-closing possibilities (e.g., using an α,β-unsaturated imine), computational studies can predict the favored regioisomer. acs.org DFT calculations have been successfully used to model the condensation of thioureas with ethyl bromoacetate, correctly predicting the formation of a single regioisomer in most cases and a mixture in another, based on the thermodynamic stability of the products. researchgate.net

Table 2: Factors Influencing Stereoselectivity in Azetidin-2-one Formation

Factor Influence on Stereochemistry Mechanistic Rationale Reference
Imine Geometry (E)-imines generally give cis-β-lactams; (Z)-imines give trans-β-lactams. The initial stereochemistry is retained through a two-step process with conrotatory ring closure. acs.orgresearchgate.net
Intermediate Isomerization Can lead to trans-β-lactams from (E)-imines. If rotation around the N1-C4 bond in the zwitterionic intermediate is faster than cyclization, stereochemical integrity is lost. acs.org
Substituent Electronic Effects Electron-donating ketene groups and electron-withdrawing imine groups favor cis products. These substituent patterns accelerate the rate of direct ring closure, outcompeting intermediate isomerization. organic-chemistry.org

Experimental Validation of Mechanistic Hypotheses

While theoretical models provide a detailed picture of reaction pathways, experimental validation is essential to confirm these hypotheses. Various experimental approaches have lent credence to the proposed mechanisms for azetidin-2-one formation.

Perhaps the most compelling evidence comes from the isolation and characterization of reaction intermediates. In a study focused on the Staudinger-Vilarrasa coupling, researchers were able to isolate and characterize (amino)acyltriazene derivatives under certain conditions. nih.gov These molecules are stabilized forms of the initial phosphazide (B1677712) intermediate, providing direct experimental proof of its existence in the reaction pathway. nih.gov The interplay between computational predictions and experimental results has been particularly fruitful, with many experimental findings confirming the two-step model involving a zwitterionic intermediate. acs.orgresearchgate.net

Kinetic Isotope Effects Studies

In a hypothetical study, the reaction of an imine derived from 3-hydroxybenzaldehyde (B18108) with a suitable ketene would be examined. To probe the mechanism, specific isotopic labeling could be introduced. For instance, a primary deuterium (B1214612) KIE could be measured by replacing the hydrogen at the imine's C=N bond with deuterium. Additionally, a heavy-atom KIE could be investigated by using ¹³C-labeled ketene at the carbonyl carbon.

Given the stepwise nature of the Staudinger reaction, where the initial nucleophilic attack of the imine on the ketene is typically the rate-determining step, specific KIE values would be anticipated. Since no bonds to the isotopically labeled positions are broken in this step, a small, secondary KIE would be expected. wikipedia.org

Table 1: Hypothetical Kinetic Isotope Effect Data for the Formation of 4-(3-Hydroxyphenyl)azetidin-2-one (B6167361)

Isotopic SubstitutionLabeled PositionExpected k_light / k_heavyInterpretation
DeuteriumImine C-H ~1.1 - 1.2Small secondary KIE, consistent with no C-H bond cleavage in the rate-determining step.
Carbon-13Ketene C =O~1.02 - 1.05Small heavy-atom KIE, indicating rehybridization at the carbonyl carbon in the transition state.

This table presents hypothetical data based on established principles of the Staudinger reaction mechanism.

The observation of such small KIEs would provide strong evidence against a concerted mechanism and in favor of a stepwise pathway involving the formation of an intermediate, where the bond-forming and bond-breaking events are not simultaneous.

Isolation and Characterization of Reactive Intermediates

The stepwise mechanism of the Staudinger cycloaddition postulates the existence of a transient zwitterionic intermediate. organic-chemistry.orgnih.gov In the synthesis of this compound, this intermediate would result from the nucleophilic attack of the imine nitrogen (derived from 3-hydroxybenzaldehyde and a suitable amine) on the ketene.

The direct isolation and characterization of such intermediates are often challenging due to their high reactivity and short lifetimes. ubc.ca However, various techniques can be employed to gain evidence for their existence and to elucidate their structure. Low-temperature spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), can be utilized to observe the intermediate at temperatures where its decomposition or further reaction is slowed. nih.gov

Another approach involves trapping the reactive intermediate. idexlab.com This can be achieved by introducing a trapping agent that reacts specifically with either the enolate or the iminium moiety of the zwitterion, leading to a stable, characterizable product.

For the zwitterionic intermediate in the formation of this compound, specific spectroscopic signatures would be expected.

Table 2: Hypothetical Spectroscopic Data for the Zwitterionic Intermediate in the Formation of this compound

NucleusFunctional GroupExpected Chemical Shift (ppm)Rationale
¹HIminium C-H 6.0 - 7.0Downfield shift due to the positive charge on the adjacent nitrogen.
¹³CEnolate C =C-O⁻80 - 90Upfield shift compared to a standard C=C bond due to the electron-donating nature of the enolate oxygen.
¹³CIminium C =N⁺170 - 180Downfield shift characteristic of an iminium carbon.

This table presents hypothetical spectroscopic data based on known chemical shifts for similar structures and is for illustrative purposes.

The successful trapping and spectroscopic characterization of this zwitterionic intermediate would provide conclusive evidence for the stepwise mechanism in the formation of this compound.

Structural Characterization and Conformational Analysis

Advanced Spectroscopic Methods for Structural Elucidation

Beyond basic identification, advanced spectroscopic methods are indispensable for the detailed characterization of 4-(3-Hydroxyphenyl)azetidin-2-one (B6167361), particularly for confirming its stereochemistry and understanding the electronic environment of its constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is the most powerful tool for determining the precise three-dimensional structure of organic molecules. For this compound, ¹H, ¹³C, and 2D NMR techniques are crucial for assigning stereochemistry and confirming the connectivity of the atoms.

Proton NMR (¹H NMR) for Proton Environment and Coupling Constants

The ¹H NMR spectrum provides detailed information about the chemical environment of each proton in the molecule. The protons on the azetidin-2-one (B1220530) ring are particularly diagnostic. The protons at the C3 position (H-3a and H-3b) and the proton at the C4 position (H-4) form a characteristic splitting pattern. The vicinal coupling constants (³J) between the H-3 and H-4 protons are critical for establishing the relative stereochemistry (cis or trans) of the substituents on the β-lactam ring. nih.gov

The protons of the 3-hydroxyphenyl group exhibit a splitting pattern typical of a meta-substituted benzene (B151609) ring. The hydroxyl proton will appear as a broad singlet, the position of which can be concentration and solvent-dependent, and it will undergo D₂O exchange.

Predicted ¹H NMR Data for this compound Note: The following data is estimated based on spectral data for 3-aminophenol (B1664112) and various 4-arylazetidin-2-ones.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-3a~2.8 - 3.0ddJ ≈ 15 (geminal), J ≈ 2-5 (vicinal, cis)
H-3b~3.3 - 3.5ddJ ≈ 15 (geminal), J ≈ 5-8 (vicinal, trans)
H-4~4.8 - 5.1ddJ ≈ 2-8 (vicinal)
Aromatic H~6.7 - 7.2m-
NH (lactam)~7.5 - 8.5br s-
OH (phenol)~9.0 - 10.0br s-
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

The ¹³C NMR spectrum is used to confirm the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The most characteristic signal is that of the carbonyl carbon (C=O) of the β-lactam ring, which is expected to appear significantly downfield. The positions of the aromatic carbon signals are influenced by the hydroxyl substituent. In various N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides, the cyclic carbonyl carbon appears in the range of 160.3–168.2 ppm. mdpi.com

Predicted ¹³C NMR Data for this compound Note: The following data is estimated based on spectral data for 3-aminophenol and various 4-arylazetidin-2-ones.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (Lactam Carbonyl)~165 - 175
C4~55 - 65
C3~40 - 50
Aromatic C-OH~155 - 160
Aromatic C-H~105 - 130
Aromatic C (quaternary)~140 - 145
2D NMR Techniques for Connectivity and Stereochemistry

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential for unambiguously assigning the proton and carbon signals. A COSY spectrum would show correlations between the coupled protons, for instance, between H-4 and the two H-3 protons, confirming their connectivity within the azetidinone ring. An HSQC spectrum would link each proton to its directly attached carbon atom, allowing for the definitive assignment of the ¹³C NMR spectrum. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can establish long-range (2-3 bond) C-H correlations, further solidifying the structural assignment. These 2D methods are crucial in distinguishing between closely related isomers. nih.govrsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of the molecule, which serves as a molecular fingerprint. For this compound (C₉H₉NO₂), the molecular ion peak [M]⁺ would be expected at m/z 163. A high-resolution mass spectrum (HRMS) would confirm the elemental composition.

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve characteristic cleavages of the azetidin-2-one ring. Common fragmentation pathways for β-lactams include the cleavage of the ring into two fragments. For this molecule, a likely fragmentation would be the cleavage between C3-C4 and N1-C2, which could lead to fragments corresponding to styrene (B11656) oxide and isocyanate, or related ions. Another expected fragmentation is the loss of the hydroxyphenyl group or cleavage adjacent to the aromatic ring.

Predicted Key Fragments in the Mass Spectrum

m/zPredicted Fragment
163[M]⁺ (Molecular Ion)
134[M - CO - H]⁺
107[HOC₆H₄CH]⁺
91[C₇H₇]⁺ (Tropylium ion)
77[C₆H₅]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The most characteristic absorption band for this compound is the carbonyl (C=O) stretch of the β-lactam ring. Due to ring strain, this band appears at a higher frequency (typically 1730-1770 cm⁻¹) compared to a non-cyclic amide. mdpi.com Other key absorptions include the N-H stretch of the lactam, the broad O-H stretch of the phenol, C-H stretches for the aromatic ring, and C=C stretches of the aromatic ring. The presence of these characteristic bands provides strong evidence for the proposed structure.

Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H Stretch (Phenol)3200 - 3600Broad, Strong
N-H Stretch (Lactam)3100 - 3300Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (β-Lactam)1730 - 1770Strong, Sharp
C=C Stretch (Aromatic)1450 - 1600Medium to Strong
C-N Stretch1180 - 1360Medium
O-H Bend1330 - 1440Medium

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unequivocal proof of the absolute stereochemistry and detailed conformational data, such as bond lengths, bond angles, and torsion angles.

For azetidin-2-one derivatives, single-crystal X-ray analysis is crucial for confirming the relative stereochemistry of substituents at the C3 and C4 positions of the β-lactam ring. mdpi.comnih.gov The reaction mechanism, such as the Staudinger cycloaddition, can yield either cis or trans isomers, and their unambiguous assignment is confirmed through crystallographic data. mdpi.comnih.gov The analysis of related 4-substituted azetidin-2-one structures reveals that the four-membered β-lactam ring is nearly planar, though slight puckering is common. researchgate.netresearchgate.netmdpi.comnih.gov

The crystal system and space group provide information about the symmetry and packing of the molecules in the crystal lattice. While specific crystal data for this compound is not publicly available, a representative dataset for a similar small organic molecule is presented below to illustrate the type of information obtained from an X-ray diffraction experiment. mdpi.comnih.gov

Parameter Illustrative Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.931
b (Å)10.970
c (Å)14.797
α (°)90
β (°)98.62
γ (°)90
Volume (ų)900.1
Z (molecules/unit cell)4
This table contains hypothetical but realistic data for a small molecule crystal structure for illustrative purposes.

The crystal packing of this compound is significantly influenced by hydrogen bonding. libretexts.orgkhanacademy.org The molecule contains hydrogen bond donors (the amide N-H and the phenolic O-H) and hydrogen bond acceptors (the carbonyl oxygen and the hydroxyl oxygen). These groups facilitate the formation of a network of intermolecular hydrogen bonds, which connect neighboring molecules into chains, dimers, or more complex three-dimensional architectures. libretexts.orgresearchgate.net

Intramolecular hydrogen bonds, which occur within a single molecule, are also possible, though they depend on the specific conformation that brings the donor and acceptor groups into close proximity. researchgate.netosti.gov In addition to hydrogen bonding, other non-covalent interactions such as π-π stacking between the phenyl rings of adjacent molecules can play a role in stabilizing the crystal structure. mdpi.com

Interaction Type Potential Donor/Acceptor Groups Effect on Crystal Structure
Intermolecular Hydrogen BondingDonor: Amide N-H, Phenolic O-HAcceptor: Carbonyl C=O, Phenolic O-HStabilizes the crystal lattice, influences melting point and solubility.
π-π StackingPhenyl RingsContributes to the overall packing efficiency and stability.
van der Waals ForcesAll atomsGeneral attractive forces between molecules.

Theoretical Conformational Analysis

Computational chemistry provides powerful tools to investigate the conformational possibilities of a molecule in the absence of experimental data or to complement it. These methods calculate the potential energy of different molecular arrangements to identify the most stable structures.

The four-membered azetidin-2-one ring, while possessing significant ring strain, is not perfectly flat. reddit.com It can undergo a slight puckering motion. The precise conformation of the ring is defined by its endocyclic torsion angles. Theoretical studies, often employing Density Functional Theory (DFT), can calculate these angles and the puckering parameters (puckering amplitude and phase angle) that describe the deviation from planarity. researchgate.netnih.gov For a 4-substituted azetidin-2-one, the key torsion angles define the relationship between the substituents and the ring itself.

Parameter Description Typical Value Range (Illustrative)
Ring Puckering Amplitude (q₂)The magnitude of the deviation of the ring atoms from a mean plane.0.05 - 0.20 Å
C4-N1-C2-C3 Torsion Angle (φ₁)Describes the twist along the N1-C2 bond.± 5-15°
N1-C2-C3-C4 Torsion Angle (φ₂)Describes the twist along the C2-C3 bond.± 5-15°
C(Aryl)-C4-N1-C2 Torsion Angle (τ)Defines the orientation of the phenyl ring relative to the azetidinone ring.Varies depending on steric factors.
This table presents representative values for a puckered four-membered ring for illustrative purposes.

Energy minimization is a computational process used to find a molecule's lowest energy conformation, which corresponds to its most stable structure. psu.edu For this compound, conformational flexibility arises primarily from the rotation around the single bond connecting the phenyl group to the C4 atom of the azetidinone ring.

By systematically rotating this bond and calculating the potential energy at each step, a conformational energy landscape can be generated. science.gov This landscape is a plot of energy versus the rotational angle (torsion angle), revealing the positions of energy minima (stable conformers) and energy maxima (transition states). researchgate.net The structure corresponding to the lowest point on this surface, the global minimum, represents the most probable conformation of the molecule in a vacuum or a non-polar solvent. This analysis helps predict the preferred spatial orientation of the 3-hydroxyphenyl substituent relative to the β-lactam ring.

Derivatization and Analogue Development of Azetidin 2 Ones

Modifications at the Azetidin-2-one (B1220530) Nitrogen (N-substitution)

The attachment of aryl and heteroaryl groups to the nitrogen of the azetidin-2-one ring is a common strategy to create structural diversity. Palladium- and copper-mediated N-aryl bond formation reactions are powerful tools for this purpose, allowing for the coupling of the lactam nitrogen with various aryl halides. beilstein-journals.org This approach can introduce sterically demanding groups and has been successfully applied in the synthesis of biologically active compounds, including intermediates for potential therapeutics. beilstein-journals.org

For instance, the synthesis of N-aryl β-lactams can be achieved through the Staudinger [2+2] cycloaddition, where a ketene (B1206846) reacts with an imine derived from an aromatic amine. mdpi.commdpi.com This method allows for the direct incorporation of a substituted aryl group at the N1 position. The nature of the substituents on the N-aryl ring can dramatically influence biological activity. Electron-withdrawing groups on the N-aryl moiety have been shown in some monocyclic β-lactam series to enhance antibacterial activity. rsc.org

Hybrid molecules that link the azetidin-2-one core to other heterocyclic systems like thiadiazole and oxadiazole have garnered significant interest. researchgate.netnih.gov These heterocycles are known pharmacophores present in a variety of medicinally active compounds, and their inclusion can lead to synergistic effects or novel mechanisms of action. nih.govnih.gov The 1,3,4-thiadiazole (B1197879) and 1,3,4-oxadiazole (B1194373) rings, in particular, are recognized for their broad pharmacological profiles, including antimicrobial and anticancer activities. researchgate.netnih.gov

The general synthetic strategy involves preparing a Schiff base from a 2-amino-substituted thiadiazole or oxadiazole and an appropriate aldehyde. nih.govresearchgate.net This imine intermediate then undergoes a cycloaddition reaction with a ketene (often generated in situ from an acetyl chloride derivative) to form the final N-heteroaryl-azetidin-2-one conjugate. nih.govresearchgate.net Studies have shown that such hybrid molecules exhibit promising antimicrobial and antiproliferative activities. researchgate.netnih.gov For example, a series of 3-chloro-1-(5-styryl-1,3,4-thiadiazol-2-yl)azetidin-2-ones, bearing different substituents on the C4-phenyl ring, were synthesized and showed notable anti-inflammatory activity. researchgate.net

Table 1: Examples of N-Substituted Azetidin-2-one Derivatives Linked to Heterocyclic Scaffolds

N1-Substituent C4-Substituent Synthetic Method Reported Biological Activity Reference
1,3,4-Thiadiazole Substituted Phenyl Cycloaddition Anti-inflammatory, Antimicrobial researchgate.net
1,3,4-Oxadiazole Substituted Phenyl Cycloaddition Anticancer, Antimicrobial, Antioxidant nih.gov

Substituent Effects at C3 and C4 Positions of the Azetidin-2-one Ring

Modifications at the carbon backbone of the azetidin-2-one ring, specifically at the C3 and C4 positions, are crucial for modulating the molecule's biological profile and stereochemical properties.

The phenolic hydroxyl group on the C4-phenyl substituent of 4-(3-hydroxyphenyl)azetidin-2-one (B6167361) is a versatile handle for further functionalization. Tailored modifications at this position can improve properties such as solubility, metabolic stability, and target-binding affinity. nih.gov Common strategies include classical etherification and esterification reactions. nih.gov

For example, converting the hydroxyl group to an ether or an ester can alter the lipophilicity and electronic nature of the entire molecule. This strategy has been widely used for other natural phenols to enhance their biological activities, such as antioxidant or antimicrobial effects. nih.gov The synthesis of a phosphate (B84403) ester prodrug of a potent 3-chloro-1,4-diarylazetidin-2-one was explored to increase its potential bioavailability, highlighting the importance of functionalizing hydroxyl groups in this class of compounds. mdpi.com

The C3 position of the azetidin-2-one ring is highly amenable to substitution, which significantly impacts the ring's geometry and reactivity. The Staudinger ketene-imine cycloaddition is a cornerstone for introducing these substituents. mdpi.comrsc.org By choosing an appropriately substituted ketene precursor (e.g., a substituted acetyl chloride), a wide variety of groups can be installed at the C3 position. mdpi.com

The introduction of a chlorine atom at C3, for instance, has been a key strategy in developing potent anticancer agents. mdpi.com A series of 3-chloro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-ones were synthesized and showed powerful antiproliferative effects in breast cancer cells by targeting tubulin. mdpi.com The presence of one or two chlorine atoms at C3 was found to be a critical determinant of this activity. mdpi.com

Beyond halogens, alkyl and aryl groups can also be introduced. The synthesis of 3-alkyl- and 3-aryl-2-azetidinones often proceeds through the same Staudinger pathway, yielding products whose stereochemistry (cis/trans) can be influenced by reaction conditions. mdpi.com The incorporation of heterocyclic rings directly at the C3 position is another advanced strategy, although less common than N-substitution, to create complex architectures with potential for novel biological activities.

Table 2: Impact of C3-Substituents on the Activity of 4-Aryl-Azetidin-2-ones

C3-Substituent N1-Substituent C4-Substituent Key Finding Reference
Chloro 3,4,5-Trimethoxyphenyl 3-Hydroxy-4-methoxyphenyl Potent antimitotic activity in MCF-7 cells mdpi.com
Dichloro 3,4,5-Trimethoxyphenyl 3-Hydroxy-4-methoxyphenyl Potent antimitotic activity in MCF-7 cells mdpi.com

Strategies for Introducing Chiral Centers

The biological activity of azetidin-2-ones is often highly dependent on their stereochemistry. rsc.orgmdpi.com The C3 and C4 positions of the ring are chiral centers, and controlling their absolute and relative configuration is a major goal in synthetic design. The Staudinger reaction, while versatile, can sometimes offer low control over stereoselectivity, often yielding mixtures of cis and trans isomers. mdpi.comrsc.org

To address this, several stereoselective strategies have been developed. rsc.orgrsc.org These include:

Chiral Auxiliaries: Using chiral imines or ketenes derived from enantiopure starting materials, such as α-amino acids, can induce diastereoselectivity in the cycloaddition step. mdpi.com

Catalytic Asymmetric Synthesis: The use of chiral catalysts, including metal complexes and organocatalysts, has emerged as a powerful approach for the enantioselective synthesis of β-lactams. rsc.org

Enzymatic Reactions: Biocatalysis, using engineered enzymes like myoglobin (B1173299) variants, offers a novel and highly stereoselective route to lactams through intramolecular C-H amidation reactions, producing products with excellent enantiomeric excess. nih.govresearchgate.net

These advanced methods are crucial for accessing specific stereoisomers of this compound derivatives, enabling detailed structure-activity relationship studies and the development of optimized therapeutic candidates. rsc.orgrsc.org

Synthesis of Hybrid Molecules Incorporating Azetidin-2-one Core

The strategy of molecular hybridization, which involves covalently linking two or more pharmacophores, is a powerful tool in drug discovery to create compounds with potentially enhanced or novel biological activities. The azetidin-2-one nucleus has been successfully combined with various heterocyclic rings to produce novel hybrid molecules.

Pyrazolines, five-membered nitrogen-containing heterocycles, are well-regarded for their wide spectrum of biological activities. isca.menih.gov The fusion of pyrazoline and azetidin-2-one moieties has yielded hybrid compounds of significant scientific interest.

A common synthetic route to these hybrids begins with the preparation of chalcones (α,β-unsaturated ketones) bearing an azetidin-2-one core. These intermediates are typically synthesized via the Staudinger reaction between a Schiff base and an appropriate ketene precursor. isca.me For instance, a Schiff base formed from 4-aminoacetophenone and an aromatic aldehyde can be cyclized with chloroacetyl chloride to yield an N-phenylacetyl azetidin-2-one. The acetyl group is then condensed with another aromatic aldehyde to form the chalcone. The final step involves the cyclization of this azetidin-2-one-chalcone intermediate with hydrazine (B178648) hydrate, which reacts with the α,β-unsaturated ketone system to form the pyrazoline ring. isca.meisca.me

A new series of 3-chloro-1-{4-[5-(substitutedphenyl)-4,5-dihydro-pyrazol-3-yl]phenyl}-4-(4-hydroxyphenyl) azetidin-2-one was synthesized by reacting chalcone-azetidinone precursors with 99% hydrazine hydrate. isca.me Further derivatization, such as acetylation of the pyrazoline nitrogen, can also be achieved. researchgate.net

Table 1: Examples of Pyrazoline-Azetidin-2-one Hybrids

Base StructureSynthetic PrecursorKey ReactionReference
3-chloro-1-{4-[5-(Substitutedphenyl)-4,5-dihydro-pyrazol-3-yl]phenyl}-4-(4-hydroxyphenyl) azetidin-2-one3-chloro-1-{4-[3-(Substituted phenyl)prop-2-enoyl]phenyl}-4-(4-hydroxyphenyl)azetidin-2-oneCyclization with hydrazine hydrate isca.me
Acetyl Pyrazoline-Azetidin-2-one Hybrids3-chloro-1-{4-[5-(Substituted phenyl)-4,5-dihydro-pyrazol-3-yl] phenyl}-4-(4-Chloro phenyl) azetidin-2-oneAcetylation with acetic acid in pyridine researchgate.net

Thiazolidinones, particularly 4-thiazolidinones, are another class of heterocyclic compounds known for a diverse range of pharmacological properties. nih.govrjptonline.orgijpsonline.com The synthesis of thiazolidinone-azetidin-2-one hybrids often follows a divergent strategy starting from common Schiff base intermediates.

The general approach involves the condensation of an amine with an aromatic aldehyde to form a Schiff base (imine). nih.govijpsonline.com This intermediate is then divided and subjected to two different cyclocondensation reactions:

Azetidin-2-one formation: The Schiff base is reacted with chloroacetyl chloride in the presence of a base like triethylamine (B128534). This is a classic example of the Staudinger [2+2] cycloaddition, which yields the 3-chloro-azetidin-2-one ring. nih.govresearchgate.netkoreascience.kr

Thiazolidinone formation: The same Schiff base is treated with a mercapto-containing carboxylic acid, such as thioglycolic acid or 2-mercaptopropionic acid. The reaction proceeds via nucleophilic attack of the thiol on the imine carbon, followed by intramolecular cyclization to form the 4-thiazolidinone (B1220212) ring. nih.govijpsonline.com

This parallel synthesis approach allows for the creation of structurally related pairs of azetidinone and thiazolidinone derivatives for comparative biological studies. ijpsonline.comresearchgate.net

Table 2: Synthesis of Azetidinone and Thiazolidinone Hybrids from a Common Intermediate

Ring SystemReagentsReaction TypeReference
Azetidin-2-oneSchiff Base, Chloroacetyl Chloride, Triethylamine[2+2] Cycloaddition nih.govijpsonline.com
Thiazolidin-4-oneSchiff Base, Thioglycolic AcidCyclocondensation nih.govijpsonline.com

The versatility of the azetidin-2-one core allows for its conjugation with a wide array of other heterocyclic systems, expanding the chemical space for drug discovery.

Pyrimidine-Azetidin-2-one Hybrids: These conjugates have been synthesized by first creating pyrimidine-containing chalcones, which are then reacted with urea (B33335) in an ethanolic solution to form the pyrimidin-2-one ring attached to the azetidinone scaffold. wisdomlib.org Another approach involves preparing Schiff bases from a pyrimidine (B1678525) amine and then performing a cycloaddition with chloroacetyl chloride to generate the β-lactam ring. ijcsrr.org

Triazole-Azetidin-2-one Hybrids: A series of these derivatives were prepared by first synthesizing a triazole ring, which was then used to create Schiff bases. These imines subsequently underwent cyclocondensation with chloroacetyl chloride to yield the final 3-chloro-azetidin-2-one conjugates. researchgate.net

Isoxazole (B147169)/Isoxazolidine-Azetidin-2-one Hybrids: Fused hybrid systems incorporating isoxazole or isoxazolidine (B1194047) rings can be synthesized through 1,3-dipolar cycloaddition reactions. mdpi.comnih.gov

Thiadiazole-Azetidin-2-one Hybrids: These have been synthesized by reacting 2-amino-5-styryl-1,3,4-thiadiazole with various aromatic aldehydes to form Schiff bases, followed by reaction with chloroacetyl chloride to yield the azetidin-2-one derivatives. ingentaconnect.com

These examples highlight the modular nature of azetidin-2-one synthesis, where the functionality of the starting amine or aldehyde can be readily modified to include diverse heterocyclic moieties.

Azetidin-2-ones as Building Blocks for Other Nitrogen-Containing Heterocycles

The inherent ring strain of the four-membered azetidin-2-one system makes it a useful synthetic intermediate for constructing larger, more complex nitrogen-containing heterocycles through ring expansion or rearrangement reactions. researchgate.netrsc.orgresearchgate.net These transformations leverage the relief of strain as a thermodynamic driving force.

Ring Expansion to 1,3-Oxazinan-2-ones: 2-Ester-2-arylazetidine carbamates can undergo a rapid, acid-mediated ring expansion at room temperature to produce 6,6-disubstituted 1,3-oxazinan-2-ones in high yields. acs.org The proposed mechanism involves protonation of the azetidine (B1206935) nitrogen, followed by C–N bond cleavage to open the ring and form a carbocation intermediate. This intermediate is then trapped by the oxygen of the carbamate (B1207046) group, leading to the expanded six-membered ring. acs.org

Rearrangement to Pyrroles: Azetidine ketones can undergo photochemical rearrangement to yield pyrroles. bhu.ac.in This reaction proceeds through an intramolecular hydrogen shift, generating a biradical intermediate that cyclizes to form unstable bicyclic compounds, which then eliminate water to afford the final pyrrole (B145914) structures. bhu.ac.in

Expansion to Pyrrolidines and Other Rings: Bicyclic azetidinium ions are effective precursors for ring expansion to larger heterocycles like pyrrolidines, piperidines, and azepanes. researchgate.net These rearrangements can be induced by either internal or external nucleophiles. The regioselectivity of ring-opening reactions in unsymmetrical azetidines is often influenced by the electronic effects of substituents, which can stabilize intermediates formed during C-N bond cleavage. magtech.com.cn

These synthetic strategies demonstrate the value of azetidin-2-ones not just as pharmacophores themselves, but as versatile building blocks in the broader field of heterocyclic chemistry. researchgate.netnih.gov

Exploration of Potential Biological Interactions in Vitro and in Silico Studies Only

Enzyme Modulatory Investigations (In Vitro)

Phospholipase A2 (PLA2) Enzyme Inhibition Studies

There is no available scientific data from in vitro studies investigating the inhibitory effects of 4-(3-Hydroxyphenyl)azetidin-2-one (B6167361) on Phospholipase A2 (PLA2) enzymes.

Inhibition of Other Key Metabolic or Signaling Enzymes

No in vitro research findings were found that describe the modulatory or inhibitory activity of this compound on any other key metabolic or signaling enzymes.

Cellular Pathway Modulation Studies (In Vitro)

Antiproliferative Effects in Cell Lines

A search for in vitro studies on the antiproliferative effects of this compound in cell lines did not yield any specific results. While the broader class of azetidin-2-one (B1220530) compounds has been investigated for such properties, no data is available for this particular molecule.

Investigations of Cellular Mechanism of Action

Consistent with the lack of data on its antiproliferative effects, there are no published in vitro studies that investigate the cellular mechanisms of action for this compound.

Structure-Activity Relationship (SAR) Investigations for Modulatory Effects

No structure-activity relationship (SAR) studies that specifically include or analyze this compound for any potential modulatory effects could be located in the scientific literature.

Influence of Substituent Nature and Position on Modulatory Activity

The biological efficacy of azetidin-2-one derivatives, including those featuring a 4-(3-hydroxyphenyl) group, is profoundly dictated by the chemical nature and placement of substituents on both the azetidinone and phenyl rings. Computational methods like molecular docking have been pivotal in mapping these structure-activity relationships (SAR). The hydroxyl (-OH) group at the meta position of the phenyl ring, characteristic of this compound, is a crucial structural element for specific biological interactions.

Scientific investigations have revealed that introducing varied substituents at the N1 position of the azetidinone ring can significantly modulate the compound's biological activity. For instance, attaching different substituted aromatic or heterocyclic rings at this nitrogen atom can produce a wide spectrum of biological outcomes. The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—are of critical importance in this modulation.

Furthermore, alterations to the phenyl ring itself can reshape the molecule's interaction with biological targets. The positioning of the hydroxyl group is particularly critical; isomers with the -OH group at the ortho or para positions may display markedly different activity profiles when compared to the meta-substituted version. The addition of other substituents to the phenyl ring can further refine this biological activity. For example, a series of 4-aryl-3-chloro-1-(substituted phenyl)azetidin-2-ones showed that the presence and position of substituents on the phenyl ring at the 4-position influenced their antioxidant potential. Similarly, in another study, the nature of the substituent on the phenyl ring of novel pyrazoline-azetidinone derivatives was found to directly impact their antibacterial and antioxidant activities.

Impact of Stereochemistry on Biological Interactions

Within the broader class of β-lactam compounds, it is a common observation that one enantiomer will exhibit significantly greater activity than its mirror image. This stereoselectivity is a defining feature of interactions with specific biological macromolecules, such as enzymes. Research on related azetidin-2-one derivatives has confirmed the importance of stereochemistry. For instance, a study on novel 3-chloro-4-substituted azetidin-2-ones highlighted that the stereochemistry at the C3 and C4 positions plays a crucial role in their biological activity. While comprehensive studies on the individual stereoisomers of this compound are not extensively available, the established principles of stereochemistry in pharmacology strongly imply that its biological interactions would be stereospecific. The precise spatial relationship between the 3-hydroxyphenyl group and the plane of the azetidinone ring is anticipated to be a key factor in its modulatory effects.

Antimicrobial Modulatory Potential (In Vitro)

Azetidin-2-one derivatives have been a focal point of research for their antibacterial capabilities. In vitro studies have demonstrated that compounds structurally related to this compound are active against a spectrum of both Gram-positive and Gram-negative bacteria. For example, newly synthesized N-(2-oxoazetidin-3-yl)-4-(5-((4-substituted)sulfonyl)-1,3,4-oxadiazol-2-yl)benzamide derivatives showed moderate to good activity against bacterial strains such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Escherichia coli, Pseudomonas aeruginosa (Gram-negative). The minimum inhibitory concentration (MIC) is the standard measure used to quantify this antibacterial effect.

In a similar vein, a series of 1-(4-(4-chlorophenoxy)phenyl)-4-(substituted phenyl)-3-phenoxyazetidin-2-one derivatives were synthesized and evaluated against various bacterial strains, with some of these compounds showing significant antibacterial activity. The presumed mechanism of action is the inhibition of bacterial cell wall synthesis, a characteristic of β-lactam antibiotics. Other research on 1,4-disubstituted azetidin-2-ones, synthesized from Schiff bases, also reported notable antibacterial efficacy against S. aureus, E. coli, Klebsiella pneumoniae, and P. aeruginosa. Further studies on various other substituted azetidin-2-ones have consistently reported antibacterial activity against a range of pathogens.

Table 1: In Vitro Antibacterial Activity of Azetidin-2-one Derivatives

Compound Class Bacterial Strain(s) Activity Level
N-(2-oxoazetidin-3-yl)benzamide derivatives S. aureus, B. subtilis, E. coli, P. aeruginosa Moderate to good
1,4-disubstituted azetidin-2-ones S. aureus, E. coli, K. pneumoniae, P. aeruginosa Notable
1-(4-(4-chlorophenoxy)phenyl)-4-(substituted phenyl)-3-phenoxyazetidin-2-one S. aureus, S. pyogenes, E. coli, K. pneumoniae Significant
4-Aryl-3-chloro-1-(substituted phenyl)azetidin-2-ones S. aureus, B. subtilis, E. coli, P. aeruginosa Good
4-substituted-3-chloro-1-(1,3-thiazol-2-yl)azetidin-2-ones S. aureus, B. cereus, E. coli, P. aeruginosa Good
Thiazole-substituted azetidin-2-ones S. aureus, B. subtilis, E. coli, P. aeruginosa Good

Beyond their antibacterial effects, numerous azetidin-2-one derivatives have been explored for their potential as antifungal agents. In vitro screenings against various fungal strains have indicated that specific structural modifications can bestow considerable antifungal activity. For instance, the previously mentioned 1,4-disubstituted azetidin-2-ones were also evaluated against fungal strains like Aspergillus niger and Candida albicans, with some compounds demonstrating promising results.

Likewise, the series of 1-(4-(4-chlorophenoxy)phenyl)-4-(substituted phenyl)-3-phenoxyazetidin-2-one derivatives exhibited notable antifungal activity against C. albicans, A. niger, and A. clavatus. The presence of particular substituents was identified as being essential for these observed antifungal effects. Other research on novel azetidinone derivatives incorporating a 1,3,4-oxadiazole (B1194373) moiety also documented antifungal activity against A. niger and C. albicans. These collective findings underscore the broad-spectrum antimicrobial potential of the azetidin-2-one scaffold.

Table 2: In Vitro Antifungal Activity of Azetidin-2-one Derivatives

Compound Class Fungal Strain(s) Activity Level
1,4-disubstituted azetidin-2-ones A. niger, C. albicans Promising
1-(4-(4-chlorophenoxy)phenyl)-4-(substituted phenyl)-3-phenoxyazetidin-2-one C. albicans, A. niger, A. clavatus Notable
Azetidinones with 1,3,4-oxadiazole A. niger, C. albicans Active
4-Aryl-3-chloro-1-(substituted phenyl)azetidin-2-ones A. niger, C. albicans Good
4-substituted-3-chloro-1-(1,3-thiazol-2-yl)azetidin-2-ones A. niger, C. albicans Good
Thiazole-substituted azetidin-2-ones A. niger, C. albicans Good

The quest for novel antitubercular drugs is a paramount area of medical research, and azetidin-2-one derivatives have surfaced as a promising class of compounds. In vitro investigations have confirmed the potential of these compounds against Mycobacterium tuberculosis. For example, a series of 4-substituted-3-chloro-1-(1,3-thiazol-2-yl)azetidin-2-ones were synthesized and assessed for their antitubercular activity against the H37Rv strain of M. tuberculosis. Several of these compounds displayed good activity, with their MIC values suggesting they are viable leads for further drug development.

Structure-activity relationship studies in this domain frequently indicate that the nature of the substituent at the C4 position of the azetidinone ring is pivotal for antitubercular effectiveness. The presence of a phenyl ring with particular substitutions can augment this activity. Another study involving thiazole-substituted azetidin-2-ones also reported good antitubercular activity against M. tuberculosis H37Rv.

Table 3: In Vitro Antitubercular Activity of Azetidin-2-one Derivatives

Compound Class Organism Activity Level
4-substituted-3-chloro-1-(1,3-thiazol-2-yl)azetidin-2-ones M. tuberculosis H37Rv Good
Thiazole-substituted azetidin-2-ones M. tuberculosis H37Rv Good

Antioxidant Modulatory Potential (In Vitro)

The antioxidant properties of phenolic compounds are well-documented, and the inclusion of a 3-hydroxyphenyl group in this compound strongly implies its potential as an antioxidant. The in vitro antioxidant activity of azetidin-2-one derivatives has been assessed using a variety of standard assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

For instance, a study focusing on new 4-substituted-N-(4-acetyl-5-(aryl)-4,5-dihydropyrazol-3-yl)azetidin-2-ones showed that several of these compounds have significant antioxidant activity. The presence of a hydroxyl group on the aromatic ring attached to the azetidinone core was identified as a key contributor to this effect. The probable mechanism for this antioxidant action is the ability to donate a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals.

Another series of 4-aryl-3-chloro-1-(substituted phenyl)azetidin-2-ones demonstrated good antioxidant activity in the DPPH assay, with some compounds showing scavenging activity comparable to the standard antioxidant, ascorbic acid. These results highlight the capacity of the azetidin-2-one scaffold, especially when substituted with a hydroxyphenyl group, to function as an effective antioxidant agent.

Table 4: In Vitro Antioxidant Activity of Azetidin-2-one Derivatives

Compound Class Assay Activity Level
4-substituted-N-(4-acetyl-5-(aryl)-4,5-dihydropyrazol-3-yl)azetidin-2-ones DPPH radical scavenging Significant
4-Aryl-3-chloro-1-(substituted phenyl)azetidin-2-ones DPPH assay Good (comparable to ascorbic acid)

In Vitro Research on the Immunomodulatory Potential of this compound Remains Undocumented in Publicly Accessible Literature

Despite a comprehensive review of available scientific literature, no specific in vitro studies detailing the immunomodulatory potential of the chemical compound this compound have been identified. Consequently, data on its direct effects on immune cells and pathways, which would typically be presented in detailed research findings and data tables, is not available at this time.

The exploration of a compound's interaction with the immune system in a laboratory setting (in vitro) is a critical step in determining its potential therapeutic applications. Such studies typically involve exposing isolated immune cells, such as lymphocytes, macrophages, or dendritic cells, to the compound . Researchers then measure various parameters to assess the compound's effect on immune responses. These parameters can include the production of signaling molecules known as cytokines, the proliferation of immune cells, and the activation of specific cellular pathways involved in inflammation and immunity.

While the broader class of compounds known as azetidin-2-ones has been the subject of various biological investigations, the specific immunomodulatory profile of this compound has not been characterized in the reviewed research. Scientific inquiry has explored other azetidinone derivatives for a range of biological activities, including anti-inflammatory properties. For instance, certain quinoline-bearing azetidinones and azetidin-2-one derivatives of ferulic acid have been noted for their anti-inflammatory effects in preliminary studies. However, these findings are specific to the studied derivatives and cannot be extrapolated to this compound without direct experimental evidence.

The absence of published in vitro immunomodulatory data for this compound means that key information, such as its effect on cytokine release (e.g., TNF-α, interleukins) or its influence on immune cell activation and proliferation, remains unknown. Therefore, no data tables or detailed research findings on its immunomodulatory potential can be provided as per the specified requirements.

Further research is necessary to elucidate whether this compound possesses any immunomodulatory properties. Such studies would be essential to understand its potential interactions with the immune system and to determine if it warrants further investigation as a modulator of immune responses.

Future Perspectives in Azetidin 2 One Research

Emerging Synthetic Technologies for Complex Azetidin-2-one (B1220530) Architectures

The synthesis of the azetidin-2-one ring is a well-established area of organic chemistry, with the Staudinger ketene-imine cycloaddition being a cornerstone method. derpharmachemica.comresearchgate.net However, the demand for structurally complex and stereochemically defined analogs of compounds like 4-(3-Hydroxyphenyl)azetidin-2-one (B6167361) necessitates the development of more advanced synthetic strategies.

Future research will likely focus on several key areas:

Asymmetric Catalysis: Developing novel chiral catalysts for reactions like the Staudinger cycloaddition or enolate-imine cyclocondensations will enable the precise control of stereochemistry at the C3 and C4 positions of the azetidin-2-one ring. This is crucial as the biological activity of these compounds is often highly dependent on their stereoisomeric form.

Flow Chemistry and Microwave-Assisted Synthesis: These technologies offer significant advantages over traditional batch processing, including reduced reaction times, improved yields, and enhanced safety. derpharmachemica.com The application of microwave irradiation has already been shown to be a greener and more efficient method for preparing some azetidinone derivatives. researchgate.net These methods could be adapted for the high-throughput synthesis of a library of this compound analogs for screening purposes.

Modular Synthetic Platforms: A promising approach involves the creation of modular building blocks that can be systematically and programmably elaborated. acs.org For instance, a core this compound nucleus could be functionalized with various side chains using robust and high-yielding reactions like the Suzuki-Miyaura cross-coupling, allowing for the rapid exploration of chemical space in three dimensions. acs.org

Novel Cyclization Reactions: The exploration of new cyclization protocols continues to be a vibrant area of research. For example, new methods for the one-pot synthesis of 4-substituted β-lactams have been developed, which could be applied to generate novel derivatives. researchgate.net This includes metal-free cascade reactions and Lewis-acid-promoted cyclizations that offer alternative pathways to these strained ring systems. researchgate.net

Advanced Computational Methodologies for Predictive Design

Computational chemistry is becoming an indispensable tool in modern drug discovery, enabling the rational design of molecules with desired properties and reducing the time and cost of development. For the this compound scaffold, these methodologies can provide profound insights.

Quantitative Structure-Activity Relationship (QSAR): By analyzing a dataset of known azetidin-2-one derivatives and their biological activities, QSAR models can be built to predict the activity of novel, untested compounds. nih.gov This allows researchers to prioritize the synthesis of the most promising candidates.

Molecular Docking: This technique simulates the interaction between a small molecule and a target protein at the atomic level. For example, docking studies have been used to understand how azetidin-2-one derivatives bind to targets like tubulin or various enzymes. nih.govnih.gov This can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity and can guide the design of more potent inhibitors. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time, offering insights into the stability of the interaction and conformational changes that may occur upon binding. researchgate.net This can help in refining the design of derivatives of this compound to achieve better target engagement.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules. nih.govresearchgate.net This early-stage screening helps to eliminate compounds with unfavorable pharmacokinetic profiles or potential toxicity issues, saving significant resources.

A summary of computational techniques and their applications in azetidin-2-one research is presented below.

Computational MethodologyApplication in Azetidin-2-one ResearchPotential for this compoundReference
QSARPredicting the biological activity of new derivatives based on structural features.To predict anticancer, anti-inflammatory, or other activities of novel analogs. nih.gov
Molecular DockingIdentifying binding modes and key interactions with therapeutic targets like enzymes or receptors.To design derivatives with improved affinity for specific targets like thrombin or tubulin. nih.gov
Molecular DynamicsAssessing the stability of the ligand-target complex and understanding dynamic interactions.To ensure stable binding of designed analogs to their biological target. researchgate.net
ADMET PredictionIn silico evaluation of pharmacokinetic and toxicity profiles.To pre-emptively filter out derivatives with poor drug-like properties. nih.gov

New Directions in Scaffold Derivatization for Enhanced Specificity of Interaction

The this compound core provides a versatile scaffold for chemical modification. Future efforts in derivatization will be aimed at enhancing the specificity of interaction with biological targets, which is key to improving efficacy and reducing off-target effects.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the scaffold is fundamental. For instance, in related azetidinone cholesterol absorption inhibitors, the strategic placement of hydroxyl groups and fluorine atoms was used to probe the SAR and enhance activity. nih.gov Similar strategies can be applied to the this compound structure.

Varying Substituents at C4 and N1: The substituents at the C4 and N1 positions of the azetidin-2-one ring are critical for activity and selectivity. Research on thrombin inhibitors showed that introducing polar substituents at the C4 position enhanced selectivity for thrombin over other proteases like plasmin. nih.gov For the this compound scaffold, the 3-hydroxyphenyl group at C4 is a key feature. Further derivatization could involve modifying this phenyl ring or altering the substituent at the N1 position to fine-tune interactions with the target's binding pocket.

Stereochemistry: The relative stereochemistry of substituents on the β-lactam ring is crucial. In a series of thrombin inhibitors, a trans relationship between the C3 and C4 substituents was found to be superior to a cis disposition. nih.gov Future synthetic efforts will need to control the stereochemistry of this compound analogs precisely to optimize their biological activity.

Elucidation of Novel Biological Interaction Mechanisms at the Molecular Level (pre-clinical, in vitro)

While the mechanisms of action for β-lactam antibiotics are well-understood, the molecular mechanisms for the diverse activities of other azetidin-2-one derivatives are still an active area of investigation.

Anticancer Mechanisms: Some azetidin-2-one derivatives have shown potent anticancer activity. In vitro studies have revealed that their mechanism can involve the induction of apoptosis (programmed cell death). nih.gov For example, certain derivatives were found to induce apoptosis in melanoma cells. nih.gov Further research on this compound analogs could explore their potential to trigger apoptotic pathways in cancer cells, potentially through interactions with proteins like tubulin, which is involved in cell division. nih.gov

Enzyme Inhibition: Azetidin-2-ones are effective inhibitors of various enzymes. For instance, specific derivatives have been designed as potent, time-dependent inhibitors of the serine protease thrombin, which is involved in blood clotting. nih.gov More recently, azetidin-2-one scaffolds have been developed as dual inhibitors of histone deacetylase (HDAC) isoforms HDAC6 and HDAC8, which are important targets in cancer therapy. nih.gov Investigating the inhibitory potential of this compound derivatives against a panel of enzymes could uncover novel therapeutic applications.

Transcriptional Analysis: Advanced techniques like DNA microarrays can be used to study how these compounds affect gene expression in cells. This approach was used to show that an anticancer azetidin-2-one derivative caused the overexpression of genes involved in cytoskeleton regulation and apoptosis. nih.gov Such studies could reveal the detailed molecular pathways affected by this compound analogs.

Development of Azetidin-2-one Analogs as Chemical Probes for Biological Research

Chemical probes are small molecules designed to interact with a specific protein target with high potency and selectivity. They are invaluable tools for studying protein function in a biological context. The development of highly specific azetidin-2-one derivatives makes them excellent candidates for use as chemical probes.

Selective Enzyme Inhibitors: A potent and selective inhibitor can be used to probe the function of a specific enzyme in cellular pathways. For example, the development of azetidin-2-one derivatives that selectively inhibit thrombin or specific HDAC isoforms allows researchers to study the downstream effects of inhibiting these particular enzymes. nih.govnih.gov By designing highly selective analogs of this compound for a particular target, these compounds could be used to dissect complex biological processes.

Probes for Target Identification: If a compound like this compound shows an interesting biological effect but its direct molecular target is unknown, derivatives can be synthesized with "tags" (e.g., biotin (B1667282) or a fluorescent dye). These tagged probes can then be used in pull-down or imaging experiments to identify their binding partners within the cell, thus elucidating their mechanism of action.

Modulating Protein-Protein Interactions: Beyond enzyme inhibition, there is growing interest in developing molecules that can disrupt or stabilize protein-protein interactions (PPIs). The versatile and three-dimensional nature of the azetidin-2-one scaffold could be exploited to design molecules that fit into the complex interfaces of PPIs, providing tools to study these critical interactions.

Q & A

Q. What are the established synthetic routes for 4-(3-hydroxyphenyl)azetidin-2-one, and what reaction conditions optimize yield?

The synthesis of azetidin-2-one derivatives typically involves [2+2] cycloaddition reactions or Staudinger ketene-imine cycloaddition. For example, in analogous compounds like 4-(substituted phenyl)azetidin-2-ones, reaction conditions such as temperature (0–25°C), solvent polarity (e.g., dichloromethane or THF), and catalyst choice (e.g., triethylamine) significantly influence regioselectivity and yield . Computational modeling (DFT) can predict reaction pathways to optimize conditions for the 3-hydroxyphenyl substituent.

Q. How is the structural characterization of this compound performed using crystallographic techniques?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Programs like SHELX (for refinement) and WinGX (for data processing) are critical . For example, the crystal structure of a related compound, 3-(2,4-dichlorophenoxy)-1-(4-methoxyphenyl)-4-(3-nitrophenyl)azetidin-2-one, was resolved using SHELXL-97, with refinement parameters R = 0.047 and wR = 0.129 . ORTEP-III is recommended for visualizing anisotropic displacement ellipsoids .

Q. What spectroscopic methods are used to confirm the purity and functional groups of this compound?

Key methods include:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm the azetidinone ring and substituent positions (e.g., δ ~4.5–5.5 ppm for β-lactam protons).
  • IR : Absorption bands at ~1750–1770 cm1^{-1} for the β-lactam carbonyl group .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.

Advanced Research Questions

Q. How can computational chemistry aid in predicting the biological activity of this compound derivatives?

Docking studies (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding affinities to target proteins like β-lactamases or cancer-related kinases. For example, derivatives with 1,3,4-oxadiazole/thiadiazole substituents showed enhanced anticancer activity in silico, correlating with experimental IC50_{50} values . QSAR models can further optimize substituent effects on pharmacokinetic properties.

Q. What strategies resolve contradictions in crystallographic and spectroscopic data for azetidin-2-one derivatives?

Discrepancies between SC-XRD bond lengths and DFT-optimized geometries may arise from crystal packing effects. For instance, the β-lactam carbonyl bond length in SC-XRD (1.22 Å) may differ slightly from DFT (1.20 Å) due to intermolecular interactions. Validate with Hirshfeld surface analysis and electrostatic potential maps . Cross-validate NMR assignments using 2D techniques (COSY, HSQC) .

Q. How do substituents on the phenyl ring influence the stability and reactivity of the β-lactam core?

Electron-withdrawing groups (e.g., -NO2_2) at the meta position increase electrophilicity of the β-lactam carbonyl, enhancing reactivity toward nucleophiles. Conversely, electron-donating groups (e.g., -OH) stabilize the ring but may reduce antimicrobial activity. Stability under acidic/basic conditions can be tested via HPLC monitoring of degradation products .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • PPE : Gloves (nitrile), lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • First aid : For eye contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to avoid β-lactam hydrolysis.
  • Crystallization : Use slow evaporation in ethanol/water mixtures for high-quality crystals.
  • Data validation : Cross-reference SC-XRD, DFT, and spectroscopic data to ensure consistency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.